
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly referred to as flurbiprofen and is used to relieve pain, inflammation, and fever. Flurbiprofen is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain.
Mechanism Of Action
Flurbiprofen works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, flurbiprofen reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical And Physiological Effects
Flurbiprofen has several biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. Flurbiprofen also inhibits platelet aggregation, which can reduce the risk of blood clots. Additionally, flurbiprofen has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
Flurbiprofen has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of COX enzymes, which makes it useful for studying the role of prostaglandins in inflammation, pain, and fever. Flurbiprofen is also relatively easy to synthesize, which makes it readily available for lab experiments. However, flurbiprofen has several limitations, including its potential toxicity and side effects. It can also be difficult to determine the optimal dosage for lab experiments.
Future Directions
There are several future directions for the study of flurbiprofen. One area of research is the potential use of flurbiprofen in the prevention and treatment of Alzheimer's disease. Flurbiprofen has been shown to reduce the accumulation of amyloid-beta peptides in the brain, which are believed to play a key role in the development of Alzheimer's disease. Another area of research is the development of new and more potent COX inhibitors that can be used to treat inflammatory conditions. Finally, there is a need for further research into the potential side effects and toxicity of flurbiprofen, as well as the optimal dosage for lab experiments.
Synthesis Methods
Flurbiprofen can be synthesized through several methods, including the Friedel-Crafts acylation of phenylacetic acid with 4-phenylphenol, followed by reduction and esterification. Another method involves the condensation of 2-phenylpropionic acid with benzoyl chloride, followed by reduction and esterification.
Scientific Research Applications
Flurbiprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and gout. Flurbiprofen has also been studied for its potential use in the prevention and treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid-beta peptides in the brain.
properties
CAS RN |
119725-44-9 |
|---|---|
Product Name |
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid |
Molecular Formula |
C22H20O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C22H20O3/c1-22(25,20(21(23)24)18-10-6-3-7-11-18)19-14-12-17(13-15-19)16-8-4-2-5-9-16/h2-15,20,25H,1H3,(H,23,24)/t20-,22+/m1/s1 |
InChI Key |
UMHQGTXAIQNRHZ-IRLDBZIGSA-N |
Isomeric SMILES |
C[C@](C1=CC=C(C=C1)C2=CC=CC=C2)([C@H](C3=CC=CC=C3)C(=O)O)O |
SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(C3=CC=CC=C3)C(=O)O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(C3=CC=CC=C3)C(=O)O)O |
Other CAS RN |
119725-44-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



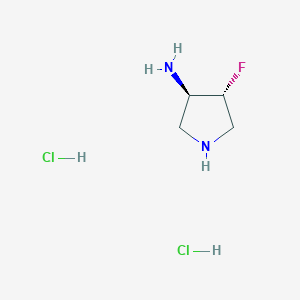
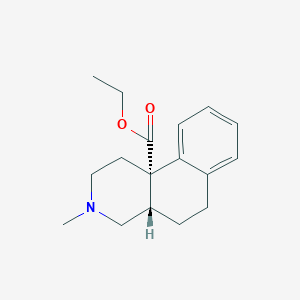
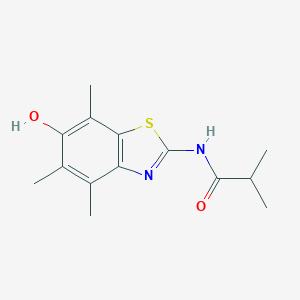
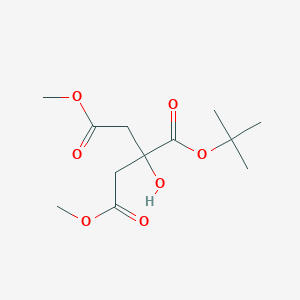

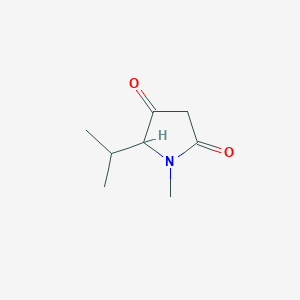
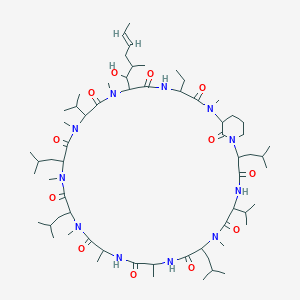

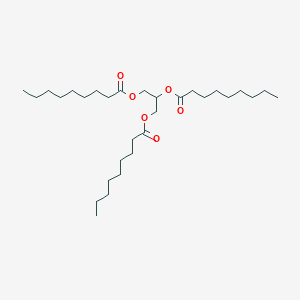


![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)

![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)